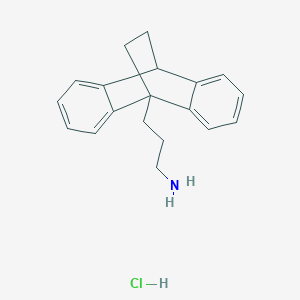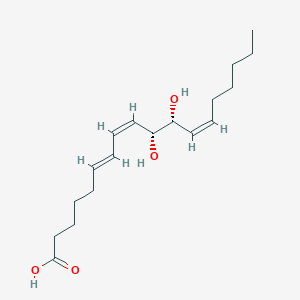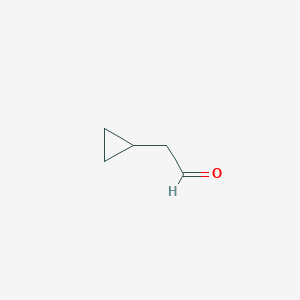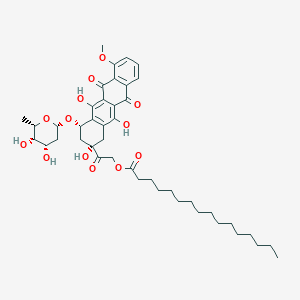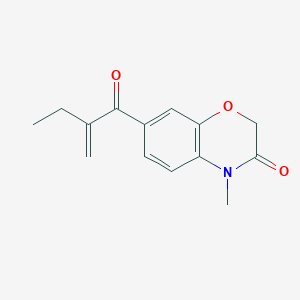
4-Methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound has various applications in the field of biochemistry and physiology, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
4-Methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has various applications in scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. The compound has also been used as a tool to study the mechanism of action of various enzymes and proteins. It has been used to inhibit the activity of histone deacetylase enzymes, which play a role in the regulation of gene expression.
Mecanismo De Acción
The mechanism of action of 4-Methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one involves the inhibition of histone deacetylase enzymes. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. The inhibition of histone deacetylases by 4-Methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one leads to the accumulation of acetylated histones, which promotes gene expression.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one have been studied extensively. The compound has been shown to induce apoptosis in cancer cells by inhibiting histone deacetylase enzymes. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its high selectivity for histone deacetylase enzymes. The compound has been shown to selectively inhibit the activity of specific histone deacetylase enzymes, which allows for the study of their individual roles in gene expression regulation. One of the limitations of using the compound in lab experiments is its low solubility in aqueous solutions, which can limit its bioavailability and effectiveness.
Direcciones Futuras
There are various future directions for the study of 4-Methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one. One direction is the development of more efficient synthesis methods to obtain higher yields of the compound. Another direction is the study of the compound's effects on epigenetic regulation and its potential as a therapeutic agent for cancer and other diseases. The compound's potential as a fluorescent probe for the detection of ROS in cells can also be further explored. Additionally, the compound's effects on other biological processes, such as autophagy and cellular metabolism, can be studied.
Métodos De Síntesis
The synthesis of 4-Methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of phosphorus oxychloride. The resulting product is then treated with methyl iodide to obtain the final compound. The synthesis method has been optimized to obtain high yields of the compound.
Propiedades
Número CAS |
116337-81-6 |
|---|---|
Nombre del producto |
4-Methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one |
Fórmula molecular |
C14H15NO3 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
4-methyl-7-(2-methylidenebutanoyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H15NO3/c1-4-9(2)14(17)10-5-6-11-12(7-10)18-8-13(16)15(11)3/h5-7H,2,4,8H2,1,3H3 |
Clave InChI |
KALQVNGZTBLJJY-UHFFFAOYSA-N |
SMILES |
CCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)CO2)C |
SMILES canónico |
CCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)CO2)C |
Otros números CAS |
116337-81-6 |
Sinónimos |
4-methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one 4-MMOB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



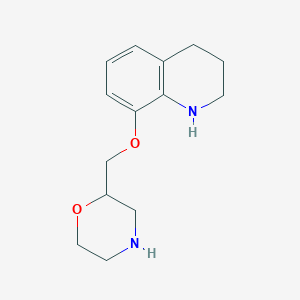
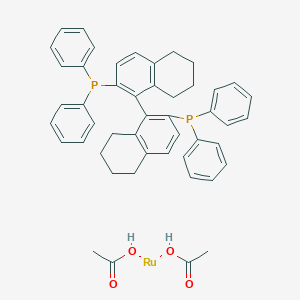
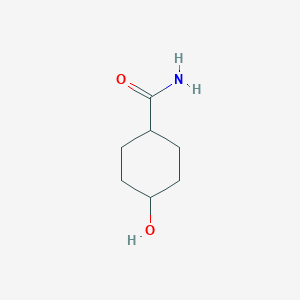
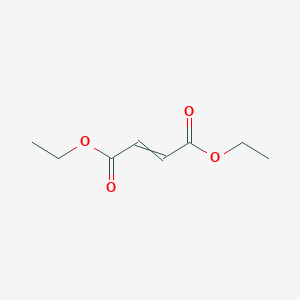
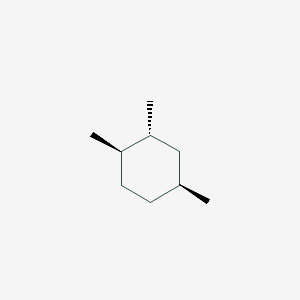
![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)
![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)
![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)
